Cas no 10037-26-0 (o-Methylpodocarpic Acid)

o-Methylpodocarpic Acid structure
Nom du produit:o-Methylpodocarpic Acid
o-Methylpodocarpic Acid Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Phenanthrenecarboxylicacid, 1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethyl-, (1S,4aS,10aR)-
- 6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
- o-Methyl podocarpic acidneat
- O-METHYLPODOCARPIC ACID
- (+)-O-Methylpodocar
- 12-methoxy-podocarpa-8,11,13-trien-16-oic acid-(2-diethylamino-ethyl ester)
- 12-Methoxy-podocarpa-8,11,13-trien-16-saeure-(2-diaethylamino-aethylester)
- 12-methoxypodocarpa-8,11,13-trien-19-oic acid
- 12-methoxypodocarpa-8,11,13-triene-19-carboxylic acid
- BRN 3168978
- Diethylaminoethyl O-methyl-podocarpate
- Podocarpa-8,11,13-trien-16-oic acid, 12-methoxy-, 2-(diethylamino)ethyl ester
- SC-4956
- (1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
- 10037-26-0
- (1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid
- 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethyl-, (1S,4aS,10aR)-
- CHEMBL506319
- SCHEMBL12872352
- o-Methylpodocarpic Acid; 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethyl-, [1S-(1a,4aa,10ass)]-; Podocarpa-8,11,13-trien-16-oic acid, 12-methoxy- (8CI); (1S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-6-methoxy-1,4a-dimethyl-1-phenanthrenecarboxyli
- DA-56445
- o-Methylpodocarpic Acid
-
- Piscine à noyau: InChI=1S/C18H24O3/c1-17-9-4-10-18(2,16(19)20)15(17)8-6-12-5-7-13(21-3)11-14(12)17/h5,7,11,15H,4,6,8-10H2,1-3H3,(H,19,20)
- La clé Inchi: WEGOBZDECLEAOK-UHFFFAOYSA-N
- Sourire: COC1=CC=C2C(C3(C)C(CC2)C(C)(C(O)=O)CCC3)=C1
Propriétés calculées
- Qualité précise: 288.17262
- Masse isotopique unique: 288.172545
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 21
- Nombre de liaisons rotatives: 2
- Complexité: 421
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 46.5
- Le xlogp3: 4.4
Propriétés expérimentales
- Dense: 1.119
- Point d'ébullition: 431.8°C at 760 mmHg
- Point d'éclair: 153°C
- Indice de réfraction: 1.545
- Le PSA: 46.53
- Le LogP: 3.79010
o-Methylpodocarpic Acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | M211480-50mg |
o-Methylpodocarpic Acid |
10037-26-0 | 50mg |
$1000.00 | 2023-05-18 | ||
A2B Chem LLC | AA02091-10mg |
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethyl-, (1S,4aS,10aR)- |
10037-26-0 | 10mg |
$615.00 | 2024-04-20 | ||
A2B Chem LLC | AA02091-25mg |
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethyl-, (1S,4aS,10aR)- |
10037-26-0 | 25mg |
$887.00 | 2024-04-20 | ||
TRC | M211480-25mg |
o-Methylpodocarpic Acid |
10037-26-0 | 25mg |
$ 800.00 | 2023-09-07 | ||
A2B Chem LLC | AA02091-2.5mg |
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethyl-, (1S,4aS,10aR)- |
10037-26-0 | 2.5mg |
$255.00 | 2024-04-20 |
o-Methylpodocarpic Acid Littérature connexe
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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